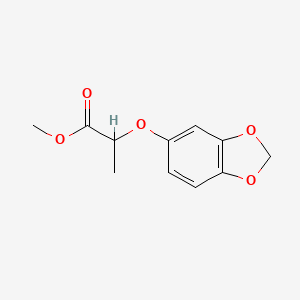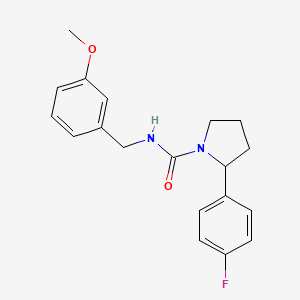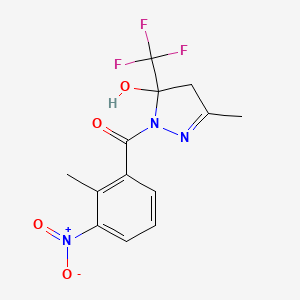
methyl 2-(1,3-benzodioxol-5-yloxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1,3-benzodioxol-5-yloxy)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic organic compound that belongs to the class of esters. The compound is also known by its chemical formula C11H12O5 and is commonly used in scientific research for its unique properties.
Wirkmechanismus
The mechanism of action of methyl 2-(1,3-benzodioxol-5-yloxy)propanoate is not fully understood. However, it is believed to work by inhibiting certain enzymes in the body. The compound has been found to be effective in inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
Methyl 2-(1,3-benzodioxol-5-yloxy)propanoate has been found to have various biochemical and physiological effects. The compound has been found to have antioxidant activity, and it has been shown to protect against oxidative stress. It has also been found to have anti-inflammatory properties, and it has been shown to reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(1,3-benzodioxol-5-yloxy)propanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available, and it is relatively inexpensive compared to other compounds. However, the compound has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound has a low melting point, which can make it difficult to handle at high temperatures.
Zukünftige Richtungen
There are several future directions for research on methyl 2-(1,3-benzodioxol-5-yloxy)propanoate. One area of interest is its potential as a therapeutic agent. The compound has been found to have antioxidant and anti-inflammatory properties, and it may have potential as a treatment for various diseases. Another area of interest is its use as a starting material for the synthesis of new compounds. The unique properties of the compound make it an attractive starting material for the synthesis of various natural products and other compounds. Finally, further research is needed to fully understand the mechanism of action of the compound and its effects on the body.
Synthesemethoden
Methyl 2-(1,3-benzodioxol-5-yloxy)propanoate can be synthesized using various methods. One of the most common methods is the esterification of 3,4-methylenedioxyphenyl-2-propanol with methanol in the presence of an acid catalyst. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1,3-benzodioxol-5-yloxy)propanoate has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various compounds. The compound is also used as a reagent in organic synthesis, and it has been found to be effective in the synthesis of natural products.
Eigenschaften
IUPAC Name |
methyl 2-(1,3-benzodioxol-5-yloxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-7(11(12)13-2)16-8-3-4-9-10(5-8)15-6-14-9/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWUVCPUNQXVEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B6033956.png)

![2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B6033979.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzenesulfonamide](/img/structure/B6033984.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6033988.png)

![methyl 1-(3-{3-[(benzylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6034015.png)
![N~1~-[1-(4-chlorobenzyl)-3-piperidinyl]-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B6034017.png)

![1-(3-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B6034026.png)
![(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(8-quinolinylmethyl)-3-piperidinol](/img/structure/B6034032.png)
![2-[3-(methylthio)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6034035.png)

![N-(2-fluorophenyl)-3-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B6034053.png)